REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20].C(N(CC)CC)C>CN(C=O)C>[CH3:18][Si:19]([CH3:21])([CH3:20])[O:1][C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH:3]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
457 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
EtOAc Petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was consumed completely
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into aqueous NaHCO3 (5% w/v) at 0° C.
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether (3 L, 1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC=1CCN(CC1)C(=O)OCC1=CC=CC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |